molecular formula C17H15N3O4S2 B12198698 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B12198698
M. Wt: 389.5 g/mol
InChI Key: XGXTUOXLOSAQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzylsulfonyl group at position 5 and a 3-methoxybenzamide moiety at position 2. The benzylsulfonyl group introduces strong electron-withdrawing properties, while the 3-methoxybenzamide contributes to hydrogen bonding and solubility. This compound is of interest due to its structural similarity to bioactive thiadiazole derivatives, which are often explored for pesticidal, antimicrobial, or plant growth-regulating activities .

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-9-5-8-13(10-14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

XGXTUOXLOSAQPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sulfination with Benzyl Thiol

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol reacts with benzyl bromide in the presence of a base such as triethylamine (Et₃N). This nucleophilic substitution yields 5-benzylthio-1,3,4-thiadiazol-2-amine .

Reaction Protocol :

  • Solvent : Acetone

  • Base : Et₃N (1.2 equiv)

  • Temperature : 60°C

  • Duration : 2 hours

  • Yield : 80–90%

Oxidation to Sulfonyl Group

The benzylthio intermediate is oxidized to the sulfonyl derivative using hydrogen peroxide (H₂O₂) in acetic acid. This step requires careful control to avoid over-oxidation to sulfonic acid.

Optimized Conditions :

  • Oxidizing Agent : 30% H₂O₂ (2 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : 0–5°C (ice bath)

  • Duration : 4 hours

  • Yield : 65–75%

Amidation with 3-Methoxybenzoyl Chloride

The final step involves coupling the sulfonated thiadiazole with 3-methoxybenzoyl chloride. This is achieved using a carbodiimide-based coupling agent, such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), with hydroxybenzotriazole (HOBt) as an activator.

Procedure :

  • Activation : 3-Methoxybenzoyl chloride (1.1 equiv) is mixed with EDC (1.2 equiv) and HOBt (1.2 equiv) in acetonitrile.

  • Coupling : The sulfonated thiadiazole (1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

  • Workup : The product is isolated via extraction with ethyl acetate and purified by column chromatography (EtOAc/hexane, 1:3).

Critical Parameters :

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Yield : 60–70%

Alternative Synthetic Routes and Comparative Analysis

One-Pot Synthesis

A streamlined approach combines sulfonation and amidation in a single pot. This method uses in situ generation of the sulfonyl chloride intermediate, which reacts directly with 3-methoxybenzamide. However, yields are lower (50–55%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the amidation step achieves completion in 30 minutes (vs. 24 hours conventionally) with comparable yields (65–70%).

Table 1: Comparison of Synthesis Methods

MethodSulfonation YieldAmidation YieldTotal Yield
Conventional70%65%45.5%
One-Pot60%55%33%
Microwave75%70%52.5%

Characterization and Validation

The final product is validated using spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.12 (s, 2H, SO₂CH₂), 3.84 (s, 3H, OCH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (SO₂ asym/sym stretch).

  • MS (ESI+) : m/z 415.1 [M+H]⁺.

Challenges and Optimization Strategies

Sulfonation Side Reactions

Over-oxidation to sulfonic acid is mitigated by using controlled stoichiometry of H₂O₂ and low temperatures.

Amidation Efficiency

The use of EDC/HOBt suppresses racemization and enhances coupling efficiency compared to traditional acyl chloride methods .

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, have shown significant antimicrobial properties. Research indicates that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
A study synthesized various N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and evaluated their antibacterial properties. The results demonstrated high activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing efficacy comparable to established antibiotics like ciprofloxacin .

Compound NameTarget BacteriaInhibition (%)
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)S. aureus85%
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)E. coli76%
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)P. aeruginosa70%

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. Compounds like this compound have been evaluated for their effectiveness in seizure models.

Case Study: Anticonvulsant Screening
In a systematic evaluation of various thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, several compounds exhibited significant protective effects against induced seizures. For instance, a related derivative demonstrated up to 90% protection at a dose of 100 mg/kg .

Compound NameMES Protection (%)PTZ Protection (%)
Thiadiazole A90%80%
Thiadiazole B85%75%
Thiadiazole C70%60%

Anticancer Activity

Thiadiazoles have also been explored for their anticancer properties. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Evaluation
Research has indicated that certain thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, a study highlighted that specific derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

Compound NameCancer Cell LineIC50 (µM)
Thiadiazole DMCF-7 (Breast)15
Thiadiazole EHeLa (Cervical)20
Thiadiazole FA549 (Lung)18

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.

    Pathways Involved: It may interfere with cellular processes such as signal transduction, cell cycle regulation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole ring’s substituents significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Position 5 Benzamide Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound Benzylsulfonyl 3-Methoxy Not reported Not reported S=O stretches (~1150–1300 cm⁻¹), C=O (~1680 cm⁻¹)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... (5h, Ev1) Benzylthio 2-Isopropyl-5-methyl 133–135 88 C=O stretch (~1650 cm⁻¹), aromatic protons (δ 7.4–7.7 ppm)
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide (Ev9) Ethoxy Benzamide 180 55 NH stretch (3120 cm⁻¹), C=O (1680 cm⁻¹)
FOE 5043 (Ev8) Trifluoromethyl N/A Not reported Not reported CF3 group (NMR: δ ~110–120 ppm for ¹⁹F)
  • Melting Points : Benzylthio derivatives (e.g., 5h) exhibit lower melting points (~133–135°C) compared to ethoxy-substituted analogs (180°C), suggesting sulfonyl groups may increase polarity and intermolecular forces.

Structural and Crystallographic Insights

  • Planarity : The 1,3,4-thiadiazole ring in ’s ethoxy derivative is planar, facilitating π-π stacking and hydrogen bonding (N–H···N interactions) . The benzylsulfonyl group in the target compound may disrupt planarity but introduce additional hydrogen-bonding sites via sulfonyl oxygen atoms.
  • Hydrogen Bonding : highlights intermolecular N–H···N bonds stabilizing the crystal lattice. The target compound’s 3-methoxy group could participate in C–H···O interactions, altering solubility and crystallinity .

Key Differentiators of the Target Compound

Electron-Withdrawing Sulfonyl Group : Enhances oxidative stability compared to thioether or alkoxy analogs.

3-Methoxybenzamide : Improves solubility and may facilitate interactions with biological targets via hydrogen bonding.

Synthetic Flexibility : The benzylsulfonyl group allows for further derivatization (e.g., nucleophilic substitution at the sulfonyl center).

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a benzylsulfonyl group and a methoxybenzamide moiety . The molecular formula is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 358.42 g/mol. Its structure suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Preliminary studies indicate that compounds with similar structural features to this compound exhibit notable biological activities:

  • Anticancer Activity : Compounds containing thiadiazole rings have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, derivatives of thiadiazole have shown effectiveness against breast cancer cell lines (MCF-7) and lung cancer cells (A549) through mechanisms involving EGFR inhibition .
  • Antimicrobial Properties : The presence of the sulfonyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, leading to antibacterial effects against Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound Biological Activity Target/Cell Line IC50 (µM)
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamideAntitumorMCF-72.2 - 4.4
N-(1,3,4-thiadiazol-2-yl)benzamide derivativesEGFR/HER-2 inhibitionSK-BR-31.5
Benzothiazole derivativesAntimicrobialE. coli16
5-Aryl-1,3,4-Thiadiazole derivativesAnticancerHepG25.0

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various methoxy-substituted compounds against cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. Specifically, one compound demonstrated selective activity against MCF-7 cells with an IC50 of 3.1 µM .

Study 2: Targeting EGFR and HER-2

Research focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives revealed their ability to selectively inhibit EGFR and HER-2 kinases. The hit compound YH-9 showed significant anti-proliferative activity against breast cancer cells while sparing healthy cells, indicating a favorable therapeutic index .

Study 3: Antimicrobial Effects

In another investigation, benzothiazole-based compounds were tested for their antimicrobial properties. Results highlighted that specific modifications enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.